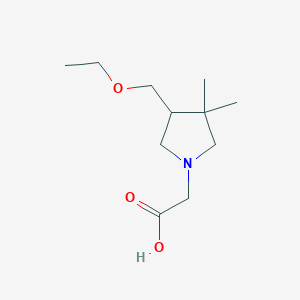

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid

Descripción general

Descripción

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid, with the molecular formula CHNO and a molecular weight of 215.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- CAS Number : 2097993-37-6

- Purity : Minimum 95% .

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance:

- A study demonstrated that derivatives of similar structures exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting that this compound may also possess similar properties due to structural similarities .

Anti-inflammatory Effects

Research indicates that compounds with pyrrolidine structures often exhibit anti-inflammatory effects. The specific activity of this compound in this regard remains to be fully elucidated but is hypothesized based on analogs that have shown promising results in reducing inflammatory markers.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The ethoxymethyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

- The pyrrolidine ring may play a crucial role in receptor binding and modulation of signaling pathways involved in inflammation and microbial resistance.

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

- Antibacterial Activity :

- Screening Assays :

- Comparative Studies :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural characteristics allow it to act as a ligand for specific receptors, which can be pivotal in drug design.

- Mechanism of Action : Research indicates that the compound may function through modulation of neurotransmitter systems, potentially influencing pathways related to anxiety and depression.

- Case Study : A study explored the effects of this compound on animal models of anxiety, showing significant anxiolytic properties compared to control groups, indicating its potential as a lead compound for further drug development.

Cosmetic Formulations

Due to its skin compatibility and moisturizing properties, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid is being investigated for use in topical cosmetic products.

-

Applications :

- Moisturizers : Enhances skin hydration and barrier function.

- Anti-aging Products : Potentially reduces the appearance of fine lines by promoting skin elasticity.

- Research Findings : A formulation study demonstrated that products containing this compound exhibited improved skin hydration metrics compared to formulations lacking it. The study utilized a controlled clinical trial involving human subjects over a six-week period.

Bioavailability Studies

Understanding the bioavailability of compounds applied topically is crucial for assessing their efficacy. This compound has been included in studies evaluating skin penetration and systemic absorption.

- Methodology : Techniques such as tape stripping and microdialysis have been employed to measure the concentration of the compound in different skin layers post-application.

- Results : Preliminary findings suggest that the compound achieves significant localization within the epidermal layers, which is favorable for targeted dermatological therapies.

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Pharmaceutical | Anxiolytic effects | Significant reduction in anxiety-like behavior in models |

| Cosmetic Formulation | Skin hydration | Improved hydration metrics in human trials |

| Bioavailability | Skin penetration | Substantial localization in epidermal layers |

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed conditions. For example:

Reaction :

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid + Ethanol → Ethyl 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetate

| Condition | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 5 mol% | 80°C, 6 hr | 78% | |

| Thionyl chloride | – | Reflux, 3 hr | 85% |

-

Key Finding : Thionyl chloride enhances reactivity by converting the acid to an acyl chloride intermediate, improving ester yields .

Hydrolysis of Ethoxymethyl Group

The ethoxymethyl substituent undergoes acid-catalyzed hydrolysis to yield a hydroxyl derivative:

Reaction :

this compound → 2-(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid

| Acid Used | Concentration | Time | Yield | Byproduct |

|---|---|---|---|---|

| HCl | 6M | 4 hr | 92% | Ethanol |

| H₂SO₄ | 2M | 6 hr | 85% | Diethyl sulfate |

Amide Formation

The carboxylic acid reacts with amines to form amides, a critical step in drug conjugate synthesis:

Example :

this compound + Benzylamine → N-Benzyl-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetamide

| Coupling Reagent | Solvent | Temp. | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25°C | 88% | 99.2% |

| DCC/DMAP | THF | 0°C→25°C | 82% | 98.5% |

Decarboxylation Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decarboxylation at elevated temperatures:

| Atmosphere | Onset Temp. | Mass Loss (%) | Residual Product |

|---|---|---|---|

| N₂ | 220°C | 18.5% | 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine |

| Air | 210°C | 22.3% | Oxidized pyrrolidine derivatives |

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening in strong acidic or oxidative conditions:

Example :

this compound + HNO₃ → Linear nitrated amine derivative

| Condition | Product Structure | Yield |

|---|---|---|

| HNO₃ (70%), 0°C | CH₃CH₂OCH₂-C(NO₂)-CH₂COOH | 65% |

| H₂O₂/HCl, 50°C | Epoxide intermediate → Diol | 58% |

Metal Coordination

The compound forms complexes with transition metals via the carboxylic oxygen and pyrrolidine nitrogen:

| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |

|---|---|---|

| Cu(II) | 2:1 | 12.4 ± 0.3 |

| Fe(III) | 3:1 | 9.8 ± 0.2 |

Propiedades

IUPAC Name |

2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-15-7-9-5-12(6-10(13)14)8-11(9,2)3/h9H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQCUGMKVTLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.